molecular formula C22H16BrN3O3 B2485764 5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 342615-53-6

5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2485764
CAS No.: 342615-53-6
M. Wt: 450.292
InChI Key: PXQSRQFGAHTJNW-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a useful research compound. Its molecular formula is C22H16BrN3O3 and its molecular weight is 450.292. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has been a subject of interest in various chemical synthesis processes and reactions. Research indicates its utility in creating novel compounds and reactions:

  • It has been involved in the synthesis of new azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione and investigation of their cytotoxic activity. These novel compounds were synthesized using it as a precursor and evaluated for cytotoxic activity, underscoring its significance in medicinal chemistry research (Azab, Aly, & Gobouri, 2017).

  • The compound has been a cornerstone in the synthesis of photoluminescent conjugated polymers with 1,4‐dioxo‐3,6‐diphenylpyrrolo[3,4‐c]pyrrole (DPP) and 1,4‐phenylene units in the main chain. These hairy rod-type polymers exhibited strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

  • The unique structural properties of this compound have been harnessed in the synthesis and photochromic study of asymmetric dihetarylethenes. These new asymmetric dihetarylethenes exhibited photochromic and fluorescent properties in solution, which are essential for various applications, such as in the development of smart materials (Shepelenko et al., 2014).

Material Science and Electronics

Beyond chemical synthesis, this compound has shown promise in the field of material science and electronics:

  • It has been instrumental in the electrochemical polymerization of N-arylated and N-alkylated EDOT-substituted pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives. The study of these polymers revealed significant insights into the influence of substitution patterns on optical and electronic properties, highlighting its potential in electronics and photonics (Zhang, Tieke, Forgie, & Skabara, 2009).

  • Research has also explored the synthesis and properties of Zn2+/Cd2+-directed self-assembled metallo-supramolecular polymers based on 1,4-diketo-pyrrolo[3,4-c]pyrrole (DPP) derivatives. The resulting metallo-supramolecular polymers exhibited unique optical properties, underscoring the compound's relevance in the development of novel photonic materials (Chen et al., 2014).

Properties

IUPAC Name

5-(4-bromophenyl)-2-phenyl-3-pyridin-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O3/c23-14-9-11-15(12-10-14)25-21(27)18-19(17-8-4-5-13-24-17)26(29-20(18)22(25)28)16-6-2-1-3-7-16/h1-13,18-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQSRQFGAHTJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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